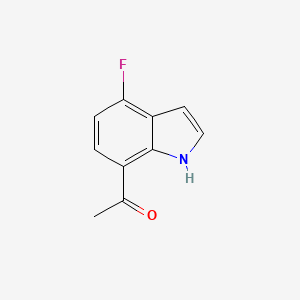

7-Acetyl-4-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-1H-indol-7-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6(13)7-2-3-9(11)8-4-5-12-10(7)8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSWFQDZXLLGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Acetyl 4 Fluoro 1h Indole

Retrosynthetic Analysis and Key Disconnections for 7-Acetyl-4-fluoro-1H-indole

A retrosynthetic analysis of 7-Acetyl-4-fluoro-1H-indole helps to identify logical bond disconnections and potential starting materials. The primary disconnection strategies focus on the formation of the indole (B1671886) ring and the introduction of the key functional groups.

A common and logical disconnection is breaking the C2-C3 bond of the pyrrole (B145914) ring, a strategy employed in many traditional indole syntheses like the Fischer and Bischler methods. bhu.ac.in This leads back to a substituted aniline (B41778) precursor, specifically a derivative of 2-amino-6-fluoroacetophenone. The two-carbon unit required to complete the pyrrole ring can then be introduced using various reagents, such as an α-haloketone or an aldehyde. bhu.ac.in

Another powerful disconnection strategy involves breaking the C-N and C2-aryl bonds, which is characteristic of palladium-catalyzed methods like the Larock indole synthesis. wikipedia.orgub.edu This approach would typically start from a disubstituted benzene (B151609) derivative, such as a 2-bromo- or 2-iodoaniline (B362364) bearing the acetyl and fluoro substituents, which is then coupled with a suitable alkyne. wikipedia.orgub.edu

A third possibility is to consider the C4-F bond as a disconnection point. This would imply the fluorination of a pre-formed 7-acetyl-1H-indole. However, controlling the regioselectivity of electrophilic fluorination on the electron-rich indole ring can be challenging, often leading to a mixture of products with a preference for substitution at the C3 position. researchgate.netclockss.org Therefore, it is often more synthetically advantageous to start with a fluorinated precursor.

Classical and Contemporary Synthetic Routes to Functionalized Indoles

The synthesis of 7-Acetyl-4-fluoro-1H-indole can be accomplished through adaptations of well-established indole syntheses as well as more modern catalytic methods.

Adaptations of Fischer Indole Synthesis for 7-Acetyl-4-fluoro-1H-indole Precursors

The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org To apply this method to the synthesis of 7-Acetyl-4-fluoro-1H-indole, a (2-acetyl-5-fluorophenyl)hydrazine would be reacted with an aldehyde or ketone, such as acetaldehyde (B116499) or pyruvic acid, to form the corresponding hydrazone. wikipedia.orgrsc.org Subsequent treatment with a Brønsted or Lewis acid would induce a nih.govnih.gov-sigmatropic rearrangement and cyclization to furnish the desired indole. wikipedia.org A significant challenge in this route is the synthesis of the substituted phenylhydrazine (B124118) precursor.

Palladium-Catalyzed Cyclization Reactions (e.g., Larock Indole Synthesis)

Palladium-catalyzed reactions offer a versatile and often milder alternative for indole synthesis. The Larock indole synthesis, for instance, involves the heteroannulation of an ortho-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.orgub.edu For the synthesis of 7-Acetyl-4-fluoro-1H-indole, this would entail the coupling of an appropriately substituted ortho-iodo- or ortho-bromoaniline with an alkyne. wikipedia.orgrsc.org The reaction conditions, including the choice of palladium catalyst, ligands, and base, can be optimized to achieve high yields and regioselectivity. caltech.edunih.gov This method is highly valued for its functional group tolerance. nih.gov

Nenitzescu Indole Synthesis and Related Annulation Strategies

The Nenitzescu indole synthesis is a chemical reaction that produces 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgresearchgate.net While this method is not directly applicable to the synthesis of 7-Acetyl-4-fluoro-1H-indole due to the resulting substitution pattern, the underlying principle of annulation can be considered in broader synthetic strategies. wikipedia.orgnumberanalytics.com Other annulation strategies could involve the construction of the pyrrole ring onto a pre-functionalized benzene core.

Regioselective Fluorination Strategies for Indole Systems

The introduction of a fluorine atom onto an indole ring requires careful control of regioselectivity, as the indole nucleus is highly susceptible to electrophilic attack, primarily at the C3 position. bhu.ac.inclockss.org

Electrophilic Fluorination Methodologies on Indole Substrates

Electrophilic fluorination is a common method for introducing fluorine onto aromatic systems. wikipedia.org Reagents such as Selectfluor® are often employed for this purpose. researchgate.netresearchgate.net However, direct fluorination of an unsubstituted or C3-unsubstituted indole typically yields the 3-fluoroindole as the major product. clockss.org To achieve fluorination at the C4 position of a 7-acetylindole, the directing effects of the existing acetyl group and the inherent reactivity of the indole ring must be carefully managed. The electron-withdrawing acetyl group at the 7-position would deactivate the benzene ring towards electrophilic substitution, but the pyrrole ring remains highly activated.

A potential strategy to direct fluorination to the C4 position would involve the protection of the more reactive sites of the indole ring, namely the N1 and C3 positions, prior to the fluorination step. Following the introduction of fluorine, the protecting groups would be removed to yield the final product. Anodic fluorination of N-acetyl-3-substituted indoles has also been explored, leading to difluorinated intermediates that can be converted to monofluoroindoles. researchgate.netbeilstein-journals.org

Synthetic Route Comparison

| Synthetic Method | Key Precursors | Advantages | Disadvantages |

| Fischer Indole Synthesis | Substituted phenylhydrazine, aldehyde/ketone | Well-established, can be high-yielding. wikipedia.org | Requires synthesis of specific hydrazine (B178648) precursor, harsh acidic conditions. wikipedia.org |

| Larock Indole Synthesis | ortho-haloaniline, alkyne | High regioselectivity, mild conditions, good functional group tolerance. wikipedia.orgub.edunih.gov | Requires palladium catalyst and specific halo-aniline precursors. wikipedia.org |

| Direct Fluorination | 7-acetyl-1H-indole, electrophilic fluorinating agent | Potentially a more direct route. | Poor regioselectivity, often favors C3-fluorination. researchgate.netclockss.org |

Nucleophilic Fluorination Approaches and Mechanism

The introduction of a fluorine atom at the C4 position of the indole ring is often achieved through nucleophilic fluorination methods, with the Balz-Schiemann reaction being a historically significant and effective approach. This method involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source.

A common route to 4-fluoroindole (B1304775) begins with 4-aminoindole (B1269813). The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is then treated with a fluorinating agent, typically tetrafluoroboric acid (HBF₄), to form an aryl diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt induces the decomposition, releasing nitrogen gas and a highly reactive aryl cation. The fluoride ion from the tetrafluoroborate anion then acts as a nucleophile, attacking the cationic center to yield the desired 4-fluoroindole. researchgate.netmasterorganicchemistry.com

The mechanism of the final fluorination step is generally considered to be SN1-like, proceeding through the formation of the aryl cation intermediate. masterorganicchemistry.com The stability of this intermediate and the reaction conditions can influence the yield and the formation of byproducts.

Mechanism of the Balz-Schiemann Reaction:

Diazotization: An aromatic amine (e.g., 4-aminoindole) reacts with nitrous acid (HNO₂) to form a diazonium salt.

Anion Exchange: The diazonium salt is treated with HBF₄ to precipitate the aryl diazonium tetrafluoroborate.

Thermal Decomposition: Heating the isolated salt causes the loss of dinitrogen (N₂) gas, generating a high-energy aryl cation.

Nucleophilic Attack: The tetrafluoroborate anion (BF₄⁻) provides the fluoride (F⁻) nucleophile, which attacks the aryl cation to form the C-F bond, yielding the fluoroaromatic compound and boron trifluoride (BF₃) as a byproduct. masterorganicchemistry.com

An alternative to the classic Balz-Schiemann reaction involves the use of other fluoride sources, such as hexafluorophosphoric acid (HPF₆), which can sometimes offer improved yields or milder reaction conditions.

Late-Stage Fluorination Techniques on Indole Scaffolds

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in medicinal chemistry for the rapid generation of fluorinated analogues of biologically active compounds. For indole scaffolds, direct C-H fluorination has emerged as a powerful tool.

Achieving regioselectivity, particularly at the C4 position, is a major challenge due to the intrinsic reactivity of the indole ring. Modern methods often rely on transition-metal catalysis and the use of directing groups to control the site of fluorination. researchgate.netnih.gov

Transition-Metal-Catalyzed C-H Fluorination:

Palladium Catalysis: Palladium catalysts have been employed for the C-H fluorination of arenes and heterocycles. These reactions often require a directing group to position the catalyst and the fluorinating agent in proximity to the target C-H bond. While C2 and C3 functionalizations are more common, specific ligand and directing group combinations can steer the reaction to other positions. rsc.org

Rhodium Catalysis: Rhodium complexes, particularly those with cyclopentadienyl (B1206354) (Cp*) ligands, have shown great utility in directing C-H activation. By installing a suitable directing group on the indole nitrogen (e.g., pivaloyl), functionalization can be selectively guided to the C7 or C2 positions. While direct C4 fluorination using this method is less documented, the principle demonstrates the potential for site-selective C-H functionalization. researchgate.netthieme-connect.com

Electrophilic Fluorinating Reagents: Reagents like Selectfluor (F-TEDA-BF₄) are common sources of "electrophilic" fluorine. mdpi.com While direct fluorination of unsubstituted indole with these reagents typically yields mixtures of products with a preference for the electron-rich pyrrole ring (C3 and C2 positions), they can be effective in late-stage scenarios when combined with catalytic systems that control regioselectivity. mdpi.combeilstein-journals.org For instance, gold catalysis has been used with Selectfluor to achieve the aminofluorination of 2-alkynylanilines, leading to fluorinated indole products. beilstein-journals.org

The table below summarizes some approaches for late-stage fluorination.

| Method | Catalyst/Reagent | Key Features | Selectivity |

| Palladium-Catalyzed C-H Fluorination | Pd(OAc)₂ / Directing Group / AgF | Enables fluorination of complex molecules. | Regioselectivity is dependent on the directing group. |

| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂ / Directing Group (e.g., Pivaloyl) | Highly effective for C7 and C2 functionalization. | C4 selectivity is challenging but potentially achievable with specific directing groups. |

| Electrophilic Fluorination | Selectfluor | Mild and commercially available reagent. | Generally low regioselectivity on its own; requires catalytic control. |

Selective Acetylation Methods for Indole Derivatives

Friedel-Crafts Acylation Approaches on Indole Ring Systems

Friedel-Crafts acylation is a classic and widely used method for introducing an acyl group onto an aromatic ring. byjus.com For indoles, this reaction typically involves an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂). nih.govacs.orgorganic-chemistry.org

The indole nucleus is highly nucleophilic, and electrophilic attack overwhelmingly favors the C3 position of the pyrrole ring, leading to 3-acylindoles. thieme-connect.com This inherent reactivity makes the selective acylation at other positions, such as C7, a significant synthetic hurdle. Direct Friedel-Crafts acylation of 4-fluoroindole would be expected to yield the 3-acetyl derivative as the major product, with potential for di-acylation or polymerization under harsh conditions.

Acyl Chloride and Anhydride Mediated Acetylation Protocols

The most common reagents for acetylation are acetyl chloride (CH₃COCl) and acetic anhydride ((CH₃CO)₂O).

Acetyl Chloride: In the presence of a strong Lewis acid like AlCl₃, acetyl chloride forms a highly reactive acylium ion (CH₃CO⁺), which is the active electrophile. This method is very effective but can be harsh, sometimes leading to side reactions with sensitive substrates. byjus.comacs.org

Acetic Anhydride: Acetic anhydride is a less reactive acetylating agent than acetyl chloride and often requires a catalyst to proceed efficiently. Boron trifluoride etherate is a commonly used catalyst for this purpose, offering milder reaction conditions that can be beneficial for complex indole substrates. nih.gov

The choice of Lewis acid is crucial. Strong acids like AlCl₃ can lead to indole decomposition, while milder acids like ZrCl₄ or Et₂AlCl have been reported to give better yields and selectivity for 3-acylation in some cases. researchgate.net

Control of Regioselectivity in Indole Acetylation

Achieving acetylation at the C7 position of a 4-substituted indole like 4-fluoroindole requires overcoming the natural C3 reactivity. The most effective strategy to redirect the electrophilic attack to the C7 position is through the use of a directing group attached to the indole nitrogen. researchgate.netthieme-connect.com

The directing group coordinates to a transition metal catalyst (e.g., rhodium, palladium, ruthenium), forming a metallacycle intermediate that brings the catalyst into close proximity with the C7-H bond. researchgate.netmdpi.com This facilitates the cleavage of the C7-H bond and subsequent functionalization.

Common Directing Groups for C7-Functionalization:

Pivaloyl (Piv): The bulky pivaloyl group has been successfully used in rhodium-catalyzed C7-alkenylation and alkylation of indoles. researchgate.netthieme-connect.com This suggests its potential for directing C7-acetylation.

N-Imino Groups: These groups have also been shown to direct rhodium-catalyzed C7-olefination. thieme-connect.com

Pyrimidine: N-pyrimidyl-protected indoles have been used in ruthenium-catalyzed C7-acetoxylation. mdpi.com

While direct C7-acetylation via this method is not as commonly reported as alkenylation or arylation, a directed ortho-metalation (DoM) approach is a plausible alternative. This would involve:

Protection of the indole nitrogen with a suitable directing group (e.g., pivaloyl).

Deprotonation at the C7 position using a strong base like n-butyllithium or sec-butyllithium, facilitated by the directing group.

Quenching the resulting C7-lithiated species with an acetylating agent such as acetyl chloride or N,N-dimethylacetamide.

Removal of the directing group to yield the final product.

The following table highlights strategies for controlling regioselectivity in indole acylation.

| Position | Method | Reagents/Catalyst | Comments |

| C3 (Favored) | Standard Friedel-Crafts | Acetyl Chloride / AlCl₃ | High reactivity at C3; risk of side reactions. acs.org |

| C3 (Favored) | Milder Friedel-Crafts | Acetic Anhydride / BF₃·OEt₂ | Milder conditions, good for sensitive substrates. nih.gov |

| C7 (Directed) | Directed C-H Activation | N-Pivaloyl Directing Group / Rhodium Catalyst | Proven for C7-alkenylation/alkylation; applicable in principle to acetylation. researchgate.netthieme-connect.com |

| C7 (Directed) | Directed ortho-Metalation | N-Directing Group / Strong Base / Acetylating Agent | A plausible route involving lithiation followed by acylation. |

Total Synthesis Approaches to 7-Acetyl-4-fluoro-1H-indole

Proposed Synthetic Pathway:

A logical synthetic sequence would involve the following key transformations:

Formation of 4-Fluoroindole: The synthesis would likely commence from a commercially available precursor such as 3-fluoro-2-nitrotoluene. A Bartoli or Leimgruber-Batcho indole synthesis could be employed to construct the 4-fluoroindole ring system. Alternatively, synthesis from 4-aminoindole via the Balz-Schiemann reaction provides a direct route to the 4-fluoroindole core. beilstein-journals.org

N-Protection with a Directing Group: To enable selective C7-acetylation, the nitrogen of 4-fluoroindole must be protected with a directing group. The pivaloyl group is an excellent candidate due to its demonstrated effectiveness in directing rhodium-catalyzed functionalization to the C7 position. researchgate.netthieme-connect.com This step would involve reacting 4-fluoroindole with pivaloyl chloride.

Directed C7-Acetylation: This is the crucial step for ensuring the correct regiochemistry. Two primary strategies could be employed:

Rhodium-Catalyzed C-H Acylation: While less common than olefination, a direct C-H acylation at the C7 position could be attempted using a rhodium catalyst and a suitable acetyl source.

Directed ortho-Metalation (DoM) followed by Acylation: A more established route would be the deprotonation of the C7 position of N-pivaloyl-4-fluoroindole using a strong organolithium base (e.g., s-BuLi) at low temperature. The resulting C7-lithiated intermediate would then be quenched with an electrophilic acetylating agent like acetyl chloride or N,N-dimethylacetamide to install the acetyl group.

Deprotection: The final step involves the removal of the N-pivaloyl protecting group under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate in methanol) to furnish the target compound, 7-Acetyl-4-fluoro-1H-indole.

The following flowchart illustrates this proposed synthetic route.

This proposed pathway leverages modern synthetic methods to overcome the inherent reactivity challenges of the indole ring system, providing a logical approach to the target molecule.

Mechanistic Investigations of 7-Acetyl-4-fluoro-1H-indole Synthesis

The synthesis of polysubstituted indoles, such as 7-Acetyl-4-fluoro-1H-indole, is a complex process where an understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and maximizing yields. Mechanistic investigations delve into the step-by-step sequence of bond-breaking and bond-forming events, identifying key intermediates and transition states that govern the reaction's outcome. While specific mechanistic studies for 7-Acetyl-4-fluoro-1H-indole are not extensively documented in dedicated publications, plausible pathways can be inferred from well-established indole synthesis methodologies and studies on closely related analogues. rsc.orgbhu.ac.in

Modern synthetic strategies for indoles often employ transition-metal catalysis, particularly with palladium, which allows for precise C–H functionalization. mdpi.comacs.org The mechanisms in these reactions are intricate, often involving catalytic cycles with multiple steps, including oxidative addition, reductive elimination, and migratory insertion. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for mapping out the energy landscapes of these reaction pathways, providing insights into the stability of intermediates and the energy barriers of transition states. researchgate.net

Elucidation of Reaction Pathway Intermediates and Transition States

The formation of the 7-Acetyl-4-fluoro-1H-indole scaffold likely proceeds through a series of reactive intermediates and high-energy transition states. The specific nature of these species depends heavily on the chosen synthetic route, such as classical methods like the Fischer or Bartoli synthesis, or modern cross-coupling strategies. rsc.orgresearchgate.net

In palladium-catalyzed C-H functionalization reactions, which are a powerful tool for building substituted indoles, the formation of a palladacycle intermediate is a key mechanistic feature. acs.org For instance, in the C4-functionalization of an indole ring, a transient directing group can be employed to selectively activate the C4 C-H bond. This leads to the formation of a stable, often characterizable, palladium-indole complex. acs.org Control experiments and the isolation of such intermediates provide strong evidence for the proposed reaction pathway. acs.org

A plausible pathway for synthesizing a related isomer, which could offer mechanistic clues, involves a domino C4-arylation/3,2-carbonyl migration. nih.govacs.org In this transformation, a 3-acetyl-7-fluoro-1H-indole undergoes a palladium-catalyzed C4-arylation, followed by an unusual migration of the acetyl group from the C3 to the C2 position. nih.govacs.org This suggests the formation of a complex series of intermediates where the palladium catalyst orchestrates both the C-H activation and the subsequent rearrangement. The reaction's progression and the final product distribution can be highly dependent on reaction time and temperature, indicating a competition between different reaction pathways. nih.govacs.org

Computational explorations of related indole syntheses have shed light on the intricate details of these pathways. researchgate.net DFT calculations can model the geometry and energy of proposed intermediates and transition states, helping to determine the most likely reaction course. For example, in copper-catalyzed indole synthesis from N-aryl enaminones, DFT studies have shown that the catalyst binds to a deprotonated substrate, significantly increasing the acidity of a specific carbon and facilitating the crucial cyclization step. researchgate.net Similar computational analysis would be essential to fully map the energetic landscape of 7-Acetyl-4-fluoro-1H-indole synthesis.

Table 1: Plausible Intermediates in Palladium-Catalyzed Indole Synthesis

| Intermediate Type | Description | Role in Synthesis | Supporting Evidence |

| Palladacycle | A cyclic organopalladium compound formed by the insertion of palladium into a C-H bond of the indole, guided by a directing group. | Activates a specific C-H bond (e.g., at C4) for functionalization. | X-ray crystal structure of related intermediates has been reported. acs.org |

| π-Complex | The initial association of the palladium catalyst with the electron-rich indole ring system. | Precedes the C-H activation step. | Inferred from general mechanisms of transition-metal catalysis. |

| Acyl-Palladium Species | An intermediate formed during reactions involving acyl group transfer or migration. | Facilitates the introduction or migration of the acetyl group. | Proposed in domino reactions involving carbonyl migration. nih.govacs.org |

| Aza-spiroindolenine | A spirocyclic intermediate that can be formed during certain cyclization reactions, such as the Pictet-Spengler reaction. | A key, often elusive, intermediate in specific indole ring-forming reactions. | Isolated and characterized in related indole syntheses. rsc.org |

Kinetic and Thermodynamic Considerations in Synthetic Steps

The efficiency and selectivity of a synthetic route are governed by the interplay of kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (i.e., via the lowest energy transition state), while thermodynamic control favors the most stable product. In the synthesis of complex molecules like 7-Acetyl-4-fluoro-1H-indole, reaction conditions such as temperature, reaction time, and catalyst choice can be manipulated to favor one regime over the other. acs.org

For example, in the domino C4-arylation/3,2-carbonyl migration of 3-acetyl-7-bromo-1H-indole, a related compound, kinetic and thermodynamic products were observed. nih.govacs.org At a lower reaction time (12 hours), the C4-arylated product was isolated, representing a likely kinetic product where the acetyl group had not yet migrated. However, extending the reaction time to 24 hours led to the formation of the rearranged product, which is presumably the thermodynamically more stable isomer. nih.govacs.org This demonstrates that a detailed understanding of the reaction's kinetic profile is essential for isolating the desired product.

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Effect on Reaction Pathway | Example Application |

| Temperature | Higher temperatures provide more energy to overcome higher activation barriers, often favoring the thermodynamic product. Lower temperatures favor the kinetic product. | Heating a reaction for a longer duration to allow the system to reach equilibrium and form the most stable isomer. nih.govacs.org |

| Reaction Time | Short reaction times can isolate kinetic products before they have a chance to rearrange or convert to more stable thermodynamic products. | Isolating a non-migrated intermediate in a domino reaction by stopping the reaction early. nih.govacs.org |

| Catalyst/Reagents | The choice of catalyst and ligands can alter the energy of transition states, selectively lowering the barrier for one pathway over another. | Using specific ligands to enhance the rate and selectivity of a desired C-H functionalization. mdpi.com |

| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates and transition states, influencing reaction rates and selectivity. | Choosing a non-polar solvent to favor a specific cyclization pathway. |

A comprehensive kinetic and mechanistic investigation for the synthesis of 7-Acetyl-4-fluoro-1H-indole would involve systematic studies where substrate concentrations, catalyst loading, and temperature are varied. acs.org The data from such experiments would allow for the determination of reaction orders and activation parameters, providing robust, quantitative support for a proposed mechanism.

Chemical Reactivity and Transformational Chemistry of 7 Acetyl 4 Fluoro 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring system is characterized as a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The pyrrole (B145914) moiety is significantly more electron-rich than the fused benzene (B151609) ring, rendering the C3 position the primary site for electrophilic substitution. bhu.ac.inirjmets.com However, the reactivity and regioselectivity in 7-Acetyl-4-fluoro-1H-indole are modulated by the substituents on the carbocyclic ring.

Regioselectivity Influences of the Fluoro and Acetyl Groups

The directing influence of the fluoro and acetyl groups on electrophilic aromatic substitution (SEAr) is a critical determinant of the reaction's outcome. The indole nucleus possesses two potential sites for electrophilic attack: the highly nucleophilic C3 position of the pyrrole ring and the less reactive C2, C5, and C6 positions of the benzene ring. bhu.ac.inirjmets.com

Pyrrole Ring Reactivity : The C3 position is the kinetically favored site for most electrophilic substitutions on an unsubstituted indole due to the superior stabilization of the resulting cationic intermediate (Wheland intermediate). imperial.ac.ukic.ac.uk

Benzene Ring Substituent Effects : The two substituents on the benzene ring exert opposing electronic effects.

7-Acetyl Group : The acetyl group is a strong electron-withdrawing and deactivating group. It acts as a meta-director, guiding electrophiles to the C5 and C9 (not a valid position on the indole ring) positions.

Under typical electrophilic substitution conditions, attack at the C3 position is expected to be the dominant pathway. However, under strongly acidic conditions which lead to the protonation and deactivation of the pyrrole ring, electrophilic attack may be forced onto the carbocyclic ring. google.com In such a scenario, both the fluoro and acetyl groups direct substitution to the C5 position, making it the most likely site for reaction on the benzene ring. Research on 7-azaindole (B17877) has shown that an electron-withdrawing nitrogen atom at the 7-position can deactivate the C3 position, suggesting the 7-acetyl group could have a similar, albeit weaker, effect. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Condition | Primary Site of Attack | Influencing Factors |

|---|---|---|

| Mild/Non-acidic | C3 | High intrinsic nucleophilicity of the pyrrole ring. |

Nitration, Halogenation, and Sulfonation Studies

While specific studies on the nitration, halogenation, and sulfonation of 7-Acetyl-4-fluoro-1H-indole are not extensively documented, the expected outcomes can be inferred from the general reactivity of indoles. uop.edu.pk

Nitration : The nitration of indoles often requires the use of non-acidic nitrating agents, such as ethyl nitrate (B79036) in the presence of a base, to prevent acid-catalyzed polymerization. uop.edu.pk Under these conditions, substitution is anticipated to occur at the C3 position to yield 7-Acetyl-4-fluoro-3-nitro-1H-indole.

Halogenation : Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically proceeds at the C3 position of the indole ring.

Sulfonation : Sulfonation is commonly achieved using a pyridine-sulfur trioxide complex, which also favors attack at the C3 position to give the corresponding indole-3-sulfonic acid. uop.edu.pk

In all these cases, if the C3 position were blocked, or if the pyrrole ring were deactivated, substitution would likely occur at the C5 position of the benzene ring.

Nucleophilic Reactions at the Acetyl Carbonyl Group

The acetyl group at the C7 position provides a reactive center for a variety of nucleophilic addition and condensation reactions, enabling significant molecular transformations.

Carbonyl Additions with Organometallic Reagents (Grignard, Organolithium)

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that can add to the acetyl carbonyl to form tertiary alcohols. commonorganicchemistry.commt.com

A crucial aspect of this reaction with 7-Acetyl-4-fluoro-1H-indole is the presence of the acidic N-H proton (pKa ≈ 17). Both Grignard and organolithium reagents are strong bases and will first deprotonate the indole nitrogen. uop.edu.pkmt.com Consequently, at least two equivalents of the organometallic reagent are required: the first to form the indolyl-magnesium or -lithium salt, and the second to act as the nucleophile at the carbonyl carbon. masterorganicchemistry.comyoutube.com The reaction, after an acidic workup, would yield a tertiary alcohol of the structure 2-(4-fluoro-1H-indol-7-yl)propan-2-ol (when using methylmagnesium bromide or methyllithium).

Table 3: Reaction with Organometallic Reagents

| Reagent Type | Stoichiometry (min.) | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Grignard (R-MgX) | 2 equivalents | Indolyl-magnesium salt and tertiary alkoxide | Tertiary Alcohol |

Condensation Reactions Involving the Methyl Ketone (e.g., Aldol (B89426), Knoevenagel)

The α-methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming condensation reactions.

Aldol Condensation : In the presence of a base (e.g., NaOH, KOH), the acetyl group can undergo a self-condensation or, more usefully, a crossed-aldol condensation with a non-enolizable aldehyde (like benzaldehyde). wikipedia.orglibretexts.org This reaction would produce an α,β-unsaturated ketone, known as a chalcone (B49325), after dehydration of the initial β-hydroxy ketone adduct. magritek.com Research on 3-acetylindoles confirms their participation in Aldol-type reactions. researchgate.net

Knoevenagel Condensation : This reaction involves the condensation of the ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'), such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.org The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonia) and results in the formation of a new carbon-carbon double bond. wikipedia.org This provides a versatile route to highly functionalized derivatives.

Table 4: Common Condensation Reactions

| Reaction Name | Reactant Partner | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | Aldehyde (e.g., Ar-CHO) | Base (NaOH, KOH) | α,β-Unsaturated Ketone (Chalcone) |

Reactivity at the Indole N-H Position

The nitrogen-hydrogen bond of the indole ring is a primary site for chemical modification. The acidity of this proton and the nucleophilicity of the resulting anion are central to its reactivity. In 7-Acetyl-4-fluoro-1H-indole, the presence of two electron-withdrawing groups—the 4-fluoro and 7-acetyl substituents—is expected to increase the acidity of the N-H proton compared to unsubstituted indole, facilitating its removal.

N-Alkylation and N-Acylation Reactions

The functionalization of the indole nitrogen through alkylation and acylation is a fundamental transformation. These reactions typically proceed via the deprotonation of the N-H bond with a suitable base to form a nucleophilic indolyl anion, which then attacks an alkyl or acyl electrophile. wikipedia.org Common approaches for N-alkylation involve the use of strong bases like sodium hydride (NaH) or n-butyl lithium (n-BuLi) in anhydrous solvents, followed by the addition of an alkylating agent such as an alkyl halide. wikipedia.org

N-acylation can be achieved using various acylating agents. For instance, direct reaction with acetic anhydride (B1165640) at elevated temperatures can lead to 1,3-diacetylindole, while conducting the reaction in the presence of sodium acetate (B1210297) may yield the 1-acetylindole (B1583761) exclusively. bhu.ac.in The choice of base, solvent, and reaction conditions is crucial for achieving high selectivity for N-functionalization over competing C3-functionalization.

Table 1: General Conditions for N-Alkylation and N-Acylation of Indoles This table presents generalized conditions for indole functionalization, which are applicable to 7-Acetyl-4-fluoro-1H-indole.

| Reaction Type | Reagents | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH, n-BuLi | DMF, THF | Anhydrous, Room Temp. or heating |

| N-Acylation | Acyl Chloride, Anhydride | Pyridine, NaOAc, Et₃N | DCM, Acetic Acid | Room Temp. or heating |

| Michael Addition | α,β-Unsaturated Ketones | Triton B | Acetonitrile (B52724) | Varies |

Deprotonation and Anionic Reactivity of the Indole Nitrogen

The deprotonation of the indole N-H is a critical first step for many synthetic transformations. The pKa of the indole N-H is approximately 21 in DMSO, necessitating the use of strong bases for complete anion formation. wikipedia.org Common bases include sodium hydride, potassium hydride, n-butyl lithium, and Grignard reagents. wikipedia.orgbhu.ac.in

The resulting indolyl anion is an ambident nucleophile, with reactivity at both the nitrogen (N1) and the C3 position. The regioselectivity of its reactions with electrophiles is influenced by the counter-ion and solvent. wikipedia.org Highly ionic salts, such as those with sodium or potassium, tend to promote reaction at the nitrogen atom. wikipedia.org In contrast, more covalent species like indole Grignard reagents (Mg-based) or zinc complexes favor attack at the C3 position. wikipedia.org For 7-Acetyl-4-fluoro-1H-indole, the powerful electron-withdrawing effect of the 7-acetyl group would significantly stabilize the negative charge on the nitrogen atom, thus strongly favoring N-substitution reactions. In some cases, directed lithiation at other positions, such as C7, can be achieved using a directing group on the nitrogen. thieme-connect.com

Transformations Involving the Fluorine Atom

The carbon-fluorine bond on the aromatic ring presents both challenges and opportunities for synthetic modification. Its high strength makes it relatively inert, but it can be activated for substitution or coupling under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing a leaving group on an aromatic ring. wikipedia.org The canonical SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org

In 7-Acetyl-4-fluoro-1H-indole, the acetyl group is at the C7 position, which is meta to the C4 fluorine atom. This meta-relationship does not provide the necessary electronic activation for a classical SNAr reaction to occur readily. Furthermore, the indole ring system is inherently electron-rich, which generally disfavors nucleophilic attack. wikipedia.org Therefore, the potential for direct SNAr at the C4 position via a traditional addition-elimination mechanism is severely limited.

However, modern photochemical methods can overcome these limitations. The nucleophilic substitution of unactivated fluoroarenes can be enabled by organic photoredox catalysis. nih.govnih.gov This process involves the formation of a cation radical from the fluoroarene, which dramatically increases its electrophilicity and susceptibility to nucleophilic attack, allowing substitution to occur even on electron-rich or electronically unactivated systems under mild conditions. nih.gov This presents a potential, non-classical route for the functionalization of the C-F bond in 7-Acetyl-4-fluoro-1H-indole. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Fluorinated Position

The high bond dissociation energy of the C-F bond makes aryl fluorides the most challenging substrates for palladium-catalyzed cross-coupling reactions compared to other aryl halides. nih.gov Activation of the C-F bond for oxidative addition to a Pd(0) center is the critical, energy-intensive step. nih.gov

Despite this difficulty, progress has been made, particularly for aryl fluorides that are activated by electron-withdrawing groups. nih.gov The presence of the 7-acetyl group in 7-Acetyl-4-fluoro-1H-indole provides such activation, making cross-coupling reactions more feasible than on a simple 4-fluoroindole (B1304775). Specialized catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are typically required to achieve efficient C-F bond activation. nih.gov Various types of cross-coupling reactions, including Suzuki, Sonogashira, and Negishi, have been successfully applied to aryl fluorides under the right conditions. nih.govorganic-chemistry.orgnih.gov

Table 2: Representative Catalytic Systems for Cross-Coupling of Aryl Fluorides This table summarizes catalyst systems reported for the cross-coupling of challenging aryl fluorides, which could be applied to 7-Acetyl-4-fluoro-1H-indole.

| Coupling Type | Palladium Source | Ligand/Additive | Base | Substrate Example | Reference |

| Sonogashira | Pd₂(dba)₃ | None | LiHMDS | Electron-rich/poor fluoroarenes | organic-chemistry.org |

| Kumada-type | Pd(dba)₂ | PCy₂Ph | - (uses ArMgCl) | Fluoroarenes | nih.gov |

| With Hydrazones | Pd(OAc)₂ | DPEPhos | K₂CO₃ | Electron-deficient aryl fluorides | rsc.orgnih.gov |

| With Titanocene | Pd(OAc)₂ | PCy₃ | - | Aromatic fluorides | researchgate.net |

Radical Reactions and Photochemistry of 7-Acetyl-4-fluoro-1H-indole

The introduction of energy via light can initiate unique chemical transformations not accessible through thermal methods. The photochemistry of 7-Acetyl-4-fluoro-1H-indole is likely influenced by all three of its key components: the indole core, the acetyl group, and the fluorine atom.

Electronic excitation can drastically alter the reactivity of aromatic compounds. rsc.org The general photochemistry of indoles can involve the cleavage of the N-H bond, leading to the formation of an indolyl radical. nih.gov This radical species can then participate in subsequent coupling or rearrangement reactions.

The acetyl group, containing a carbonyl, can act as a chromophore. While aromatic ketones are generally less reactive photochemically than their aliphatic counterparts, they can still undergo characteristic reactions. Studies on related 1-acyl-7-nitroindolines have shown that photolysis can induce cleavage of the N-acyl group, with the efficiency of the reaction being highly dependent on other substituents on the aromatic ring. nih.gov

Furthermore, fluoroaromatic compounds have a rich and distinct photochemistry. Irradiation can lead to C-F bond functionalization through various pathways. usd.edu In some systems, photolysis can result in hydrodefluorination or substitution via radical intermediates. bohrium.comnih.gov As noted in section 3.4.1, photoredox catalysis can generate a cation radical of the fluoroaromatic ring, enabling nucleophilic attack. nih.gov This pathway highlights the potential for radical-ionic crossover mechanisms in the photochemical transformation of 7-Acetyl-4-fluoro-1H-indole. The interplay between the potential N-H cleavage, carbonyl excitation, and C-F bond activation under photochemical conditions makes this an area ripe for complex and potentially useful synthetic transformations.

Catalytic Transformations of 7-Acetyl-4-fluoro-1H-indole

No published research data is currently available for the catalytic transformations of 7-Acetyl-4-fluoro-1H-indole.

Metal-Catalyzed Functionalization and Coupling Reactions

No specific metal-catalyzed functionalization or coupling reactions for 7-Acetyl-4-fluoro-1H-indole have been reported in the scientific literature. Therefore, no data tables on reaction conditions, catalysts, or product yields can be provided.

Organocatalytic Applications in Derivatization

There are no documented applications of 7-Acetyl-4-fluoro-1H-indole in organocatalytic derivatizations within the reviewed scientific literature. As a result, information on this topic is unavailable.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Acetyl 4 Fluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 7-Acetyl-4-fluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) NMR techniques, provides a complete assignment of its structure.

Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 7-Acetyl-4-fluoro-1H-indole displays characteristic signals corresponding to the protons in the indole (B1671886) ring and the acetyl group. The aromatic protons on the benzene (B151609) ring portion of the indole are influenced by the fluorine and acetyl substituents, leading to distinct chemical shifts and coupling patterns. The pyrrole (B145914) ring protons also show characteristic resonances.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group typically appears at a low field (downfield) in the spectrum. The carbon atoms attached to the fluorine and nitrogen atoms also exhibit characteristic chemical shifts due to the electronegativity of these atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for 7-Acetyl-4-fluoro-1H-indole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 9.0 (broad) | - |

| H-2 | 7.2 - 7.4 | 125 - 127 |

| H-3 | 6.5 - 6.7 | 102 - 104 |

| H-5 | 6.8 - 7.0 | 110 - 112 (d, JCF) |

| H-6 | 7.1 - 7.3 | 120 - 122 (d, JCF) |

| Acetyl CH₃ | 2.5 - 2.7 | 28 - 30 |

| C-2 | - | 125 - 127 |

| C-3 | - | 102 - 104 |

| C-4 | - | 155 - 158 (d, ¹JCF) |

| C-5 | - | 110 - 112 (d, ²JCF) |

| C-6 | - | 120 - 122 (d, ³JCF) |

| C-7 | - | 128 - 130 |

| C-8 (C=O) | - | 195 - 200 |

| C-9 (CH₃) | - | 28 - 30 |

| C-3a | - | 124 - 126 |

| C-7a | - | 135 - 137 |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. 'd' indicates a doublet due to carbon-fluorine coupling.

¹⁹F NMR for Characterization of the Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In 7-Acetyl-4-fluoro-1H-indole, the fluorine at the C-4 position will give a single resonance. The chemical shift of this signal is indicative of the electronic effects of the surrounding substituents on the indole ring. Furthermore, coupling between the fluorine atom and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, providing valuable structural information. The large magnitude of these coupling constants is a key feature in the structural confirmation. lcms.cz

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For instance, it would show correlations between the protons on the benzene and pyrrole rings, helping to trace the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, a correlation between the acetyl protons and the carbonyl carbon (C-8) and C-7 of the indole ring would confirm the position of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. A NOESY spectrum can provide information about the three-dimensional structure and conformation of the molecule. For example, a correlation between the N-H proton and the H-2 proton would be expected. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Analysis of Acetyl and Indole Moieties

The IR spectrum of 7-Acetyl-4-fluoro-1H-indole is expected to show characteristic absorption bands for the N-H, C=O, and C-F functional groups, as well as vibrations associated with the aromatic indole ring system.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1660-1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the acetyl moiety. libretexts.org

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring will give rise to multiple bands in the 1400-1600 cm⁻¹ region. libretexts.org

Table 2: Predicted IR Absorption Frequencies for 7-Acetyl-4-fluoro-1H-indole

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Acetyl C=O | Stretch | 1660 - 1700 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

Investigation of Intermolecular Hydrogen Bonding Interactions

The presence of the N-H group in the indole ring and the carbonyl oxygen in the acetyl group allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, these interactions can lead to a broadening and a shift to lower frequency of the N-H and C=O stretching bands in the IR spectrum. The extent of this shifting and broadening can provide insights into the strength and nature of the hydrogen bonding network within the crystalline structure or in solution.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. For 7-Acetyl-4-fluoro-1H-indole, both high-resolution mass spectrometry and fragmentation analysis are employed for a comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides an accurate mass measurement of the parent ion, which serves to confirm its elemental composition. The molecular formula for 7-Acetyl-4-fluoro-1H-indole is C₁₀H₈FNO. Based on this formula, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is crucial for distinguishing the compound from other isomers or compounds with the same nominal mass.

While specific experimental HRMS data for 7-Acetyl-4-fluoro-1H-indole is not widely published, the expected accurate mass for its protonated form ([M+H]⁺) is a key identifier in analytical studies.

Table 1: Theoretical Accurate Mass Data for 7-Acetyl-4-fluoro-1H-indole

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₀H₈FNO | 177.05899 |

| [M+H]⁺ | C₁₀H₉FNO⁺ | 178.06687 |

Note: These values are calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis and Proposed Fragmentation Pathways

The fragmentation pattern of a molecule under electron impact (EI) or collision-induced dissociation (CID) provides a fingerprint that helps in structural elucidation. Although a specific experimental spectrum for 7-Acetyl-4-fluoro-1H-indole is not publicly documented, a plausible fragmentation pathway can be proposed based on the known behavior of acetylated and fluorinated indole derivatives. scirp.orgresearchgate.net

The molecular ion ([M]⁺˙) at m/z 177 would be the highest mass peak in an EI-MS spectrum. Key fragmentation steps would likely include:

Loss of a methyl radical (•CH₃): A primary fragmentation characteristic of acetyl groups is the alpha-cleavage of the methyl group, leading to a stable acylium ion. scirp.orgresearchgate.net

Loss of carbon monoxide (CO): The resulting acylium ion can subsequently lose a molecule of carbon monoxide.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the indole ring itself involves the expulsion of HCN. scirp.org

A proposed pathway is illustrated below:

Table 2: Proposed Mass Spectrometry Fragmentation for 7-Acetyl-4-fluoro-1H-indole

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Comments |

|---|---|---|---|

| 177 | [C₁₀H₈FNO]⁺˙ | - | Molecular Ion |

| 162 | [C₉H₅FNO]⁺ | •CH₃ | Loss of a methyl radical from the acetyl group. scirp.orgresearchgate.net |

| 134 | [C₈H₅FN]⁺˙ | CO | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion. |

X-ray Crystallography of 7-Acetyl-4-fluoro-1H-indole and its Crystalline Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and conformation. It also reveals how molecules arrange themselves in a crystal lattice through various intermolecular forces.

Solid-State Structural Determination and Conformation

No publicly available crystal structure for 7-Acetyl-4-fluoro-1H-indole has been reported. However, based on crystallographic studies of similar indole derivatives, the following conformational features are expected: scirp.orgmdpi.com

Indole Ring: The bicyclic indole core is anticipated to be essentially planar.

Acetyl Group: The acetyl group at the C7 position is likely to be coplanar with the indole ring to maximize resonance stabilization. However, some minor twisting may occur due to steric hindrance with the adjacent hydrogen atom at C6.

Fluorine Atom: The fluorine atom at C4 lies within the plane of the benzene ring.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of 7-Acetyl-4-fluoro-1H-indole would be governed by a combination of strong and weak intermolecular interactions, leading to a stable three-dimensional lattice. scirp.org

N-H···O Hydrogen Bonding: The most significant intermolecular interaction is expected to be a hydrogen bond between the indole N-H group (donor) and the carbonyl oxygen of the acetyl group (acceptor) of a neighboring molecule. This interaction typically leads to the formation of chains or dimeric motifs in the crystal structure.

C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also plausible, further stabilizing the crystal lattice. The presence of the electronegative fluorine atom can make adjacent C-H groups more acidic and facilitate such interactions.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to the electronic transitions between molecular orbitals. The indole ring system is the primary chromophore in 7-Acetyl-4-fluoro-1H-indole.

Acetyl Group: As a conjugating and electron-withdrawing group, the 7-acetyl substituent is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole.

Fluoro Group: The effect of the fluorine at the C4 position is more complex. While it is highly electronegative (inductive effect), it can also donate lone-pair electrons into the aromatic system (resonance effect). Studies on 4- and 7-fluoroindole-3-acetic acids have shown that these substitutions can lead to a hypsochromic (blue) shift of the absorption bands relative to the non-fluorinated parent compound. nih.gov

Therefore, the final spectrum of 7-Acetyl-4-fluoro-1H-indole will be a result of the combined and competing electronic effects of both the acetyl and fluoro groups.

Table 3: Expected UV-Vis Absorption Characteristics

| Transition | Approximate λmax Range (nm) | Influencing Factors |

|---|---|---|

| ¹Bb, ¹Ba | 200 - 240 | Strong absorption characteristic of the indole ring system. |

Electronic Transitions and Chromophore Analysis in Various Solvents

The electronic absorption spectrum of an organic molecule is dictated by its chromophore—the part of the molecule responsible for absorbing ultraviolet (UV) or visible light—and the electronic transitions that can occur within it. For 7-Acetyl-4-fluoro-1H-indole, the chromophoric system is the indole ring, which is modified by two key substituents: a fluorine atom at the C4 position and an acetyl group at the C7 position. These substituents act as auxochromes, modifying the absorption characteristics of the parent indole chromophore.

The indole chromophore itself is characterized by two main absorption bands in the near-UV region, corresponding to π→π* transitions. researchgate.net These arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Following the Platt notation for cata-condensed aromatics, these two lowest energy transitions are designated as the ¹Lb and ¹La bands. The ¹Lb band is typically lower in energy (appears at a longer wavelength), is structured with fine vibrational detail, and is polarized along the short axis of the indole molecule. The ¹La band is at a higher energy (shorter wavelength), is generally broader and more intense, and is polarized along the long axis of the molecule. researchgate.netcore.ac.uk

In 7-Acetyl-4-fluoro-1H-indole, the acetyl group (CH₃CO-) at the C7 position, being an electron-withdrawing group, is expected to engage in conjugation with the π-system of the indole ring. This interaction can lead to an intramolecular charge transfer (ICT) character in the excited state. Such conjugation typically extends the chromophore, resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. core.ac.uk The fluorine atom at the C4 position, due to its high electronegativity, exerts a strong inductive electron-withdrawing effect (-I), which can increase the ionization potential of the indole ring. acs.org However, it can also participate in resonance by donating a lone pair of electrons (+R effect). The net electronic effect of the fluorine substituent on the absorption spectrum depends on the balance of these opposing influences and its position on the ring.

The interaction of the molecule with solvent molecules can provide significant insight into the nature of its electronic states. This phenomenon, known as solvatochromism, describes the shift in the position of absorption bands as the polarity of the solvent is varied. A bathochromic shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, while a hypsochromic (blue) shift indicates the ground state is more polar.

While specific experimental data for 7-Acetyl-4-fluoro-1H-indole is not widely published, the expected solvatochromic behavior can be analyzed based on its structural features and data from analogous compounds like 3-acetylindole. core.ac.uk The following table provides illustrative absorption maxima (λmax) for 7-Acetyl-4-fluoro-1H-indole in a selection of solvents with varying polarity to demonstrate these principles.

Illustrative UV-Vis Absorption Data for 7-Acetyl-4-fluoro-1H-indole in Various Solvents

| Solvent | Dielectric Constant (ε) | Polarity Index | λmax ¹Lb (nm) | λmax ¹La (nm) |

| Cyclohexane (B81311) | 2.02 | 0.2 | 298 | 265 |

| Dioxane | 2.21 | 4.8 | 301 | 267 |

| Acetonitrile (B52724) | 37.5 | 5.8 | 305 | 269 |

| Ethanol (B145695) | 24.5 | 5.2 | 308 | 270 |

| Water | 80.1 | 10.2 | 312 | 272 |

Note: The data in this table is illustrative and calculated based on the known spectral properties of the indole chromophore and its derivatives to explain the principles of solvatochromism. It is not based on direct experimental measurement of 7-Acetyl-4-fluoro-1H-indole.

From the illustrative data, a distinct bathochromic shift is observed for both the ¹Lb and ¹La bands as the solvent polarity increases from nonpolar cyclohexane to highly polar water. This positive solvatochromism suggests that the electronic transitions have a significant charge-transfer character, leading to an excited state that is more polar than the ground state. nih.gov The solvent dipoles can better stabilize the more polar excited state, thus lowering its energy and shifting the absorption to a longer wavelength. nih.gov

The largest shifts are observed in the protic solvents (ethanol and water). This indicates that specific solute-solvent interactions, namely hydrogen bonding, play a crucial role in stabilizing the excited state. The acetyl group's carbonyl oxygen and the indole's N-H group can both act as hydrogen bond acceptors and donors, respectively. In the excited state, the electron density on the carbonyl oxygen and the acidity of the N-H proton are likely increased, leading to stronger hydrogen bonding interactions with protic solvents compared to the ground state. mdpi.com This enhanced stabilization of the excited state by hydrogen bonding contributes significantly to the observed red shift, in addition to the effect of general solvent polarity. nih.gov The analysis of such solvent-induced shifts is a powerful tool for probing the electronic structure and charge distribution of both the ground and excited states of heterocyclic chromophores. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of 7 Acetyl 4 Fluoro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods allow for a detailed examination of the molecule's geometry, electronic distribution, and orbital energies from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For 7-Acetyl-4-fluoro-1H-indole, geometry optimization is the first step, where the molecule's structure is computationally adjusted to find its lowest energy conformation. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) or larger.

The optimization process reveals key structural parameters. The indole (B1671886) ring system is largely planar, though minor deviations can occur due to the steric influence of the acetyl and fluoro substituents. The acetyl group at the C7 position and the fluorine atom at the C4 position introduce significant electronic perturbations to the indole core. The fluorine atom, being highly electronegative, withdraws electron density, while the acetyl group also acts as an electron-withdrawing group through resonance and inductive effects. DFT calculations can precisely quantify bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

Table 1: Predicted Geometrical Parameters of 7-Acetyl-4-fluoro-1H-indole (DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-F | 1.35 Å |

| C7-C(O) | 1.49 Å | |

| C=O | 1.23 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | C3-C4-F | 119.5° |

| C6-C7-C(O) | 121.0° |

Note: The values in this table are representative and derived from typical DFT calculations on analogous substituted indoles.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. sciensage.inforesearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. wuxiapptec.comschrodinger.com For 7-Acetyl-4-fluoro-1H-indole, DFT calculations show that the HOMO is primarily localized over the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, is distributed across the entire molecule but shows significant density on the acetyl group and the benzene (B151609) portion of the indole, consistent with their electron-accepting nature. The presence of the electron-withdrawing fluorine and acetyl groups typically lowers the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a modified HOMO-LUMO gap compared to unsubstituted indole.

Table 2: Calculated Frontier Molecular Orbital Energies of 7-Acetyl-4-fluoro-1H-indole

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.80 |

Note: These energy values are illustrative, based on typical DFT calculations for similar aromatic compounds. researchgate.neteurjchem.com

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior toward electrophilic and nucleophilic reagents. nih.govresearchgate.net The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For 7-Acetyl-4-fluoro-1H-indole, the ESP analysis reveals distinct regions of varying charge. The most negative potential (red) is concentrated around the oxygen atom of the acetyl group due to its high electronegativity and lone pairs of electrons. The fluorine atom also creates a region of negative potential. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) exhibits a significant positive potential (blue), making it a primary site for hydrogen bonding. The aromatic protons and the carbon of the carbonyl group also show a degree of positive potential. This detailed map of charge distribution is crucial for understanding intermolecular interactions and preferred binding orientations. sciensage.info

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the structural elucidation of newly synthesized compounds.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.net These predictions are invaluable for assigning complex spectra and confirming molecular structures. walisongo.ac.id

For 7-Acetyl-4-fluoro-1H-indole, theoretical calculations can predict the chemical shifts for each unique proton, carbon, and the fluorine atom. The calculated shifts are typically referenced against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) and may require scaling to achieve the best agreement with experimental data. nih.gov The predicted ¹⁹F NMR chemical shift is particularly important for fluorinated compounds, as this nucleus is highly sensitive to its electronic environment. lcms.cznih.gov Comparing the computed shifts with experimentally obtained spectra provides a powerful method for structural verification.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for 7-Acetyl-4-fluoro-1H-indole

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (N1) | 8.5 - 9.5 | Data not available |

| H (C2) | 7.3 - 7.6 | Data not available |

| H (C(O)CH₃) | 2.6 - 2.8 | Data not available |

| C (C=O) | 195 - 200 | Data not available |

| C (C4) | 150 - 155 (d, JC-F) | Data not available |

Note: Predicted values are based on general ranges observed for analogous indole and fluorinated aromatic compounds. researchgate.netrsc.org Experimental data is required for a direct comparison.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which directly correlate to the peaks observed in experimental IR and Raman spectra. mdpi.comresearchgate.netgithub.io

The theoretical vibrational spectrum for 7-Acetyl-4-fluoro-1H-indole would show characteristic peaks corresponding to specific functional groups. Key vibrational modes include:

N-H stretch: A sharp peak typically around 3300-3400 cm⁻¹.

C=O stretch: A strong, intense peak in the region of 1650-1680 cm⁻¹ for the acetyl group.

C-F stretch: A strong absorption usually found in the 1100-1250 cm⁻¹ range.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Table 4: Selected Predicted Vibrational Frequencies for 7-Acetyl-4-fluoro-1H-indole

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3350 | Medium |

| Aromatic C-H Stretch | 3080 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 | Weak |

| C=O Stretch | 1675 | Strong |

| Aromatic C=C Stretch | 1580, 1450 | Medium-Strong |

Note: These are representative frequencies based on DFT calculations for similar molecules. researchgate.net

Reaction Mechanism Modeling and Energy Profiles

Detailed reaction mechanism modeling, including transition state calculations and the mapping of energetic landscapes for synthetic and reactivity pathways of 7-acetyl-4-fluoro-1H-indole, has not been documented in the reviewed scientific literature. While general methodologies for such calculations are robust, specific data for this compound is absent. e3s-conferences.org

Transition State Calculations for Proposed Synthetic and Reactivity Pathways

There are no published studies detailing transition state calculations for the synthesis or reactions of 7-acetyl-4-fluoro-1H-indole. Such calculations would be invaluable for understanding the kinetics and mechanisms of its formation, potentially through reactions like Friedel-Crafts acylation of 4-fluoro-1H-indole, or its subsequent chemical transformations. For example, a study on the C–H functionalization of related 3-acetylindoles proposed reaction mechanisms but did not provide specific transition state energy data for this particular isomer. nih.gov In general, transition state calculations help in identifying the lowest energy pathways for a reaction to proceed. e3s-conferences.org

Energetic Landscape of Chemical Transformations

A complete energetic landscape, which would map the potential energy surface including reactants, intermediates, transition states, and products for chemical transformations involving 7-acetyl-4-fluoro-1H-indole, is not available. This type of analysis would provide deep insight into the thermodynamic and kinetic feasibility of its reactions. For instance, understanding the energetic profile could clarify the regioselectivity of further electrophilic substitutions or the reactivity of the acetyl group.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis or molecular dynamics (MD) simulations for 7-acetyl-4-fluoro-1H-indole are not found in the existing literature. Conformational analysis would identify the most stable spatial arrangements of the molecule, particularly concerning the orientation of the acetyl group relative to the indole ring.

MD simulations could provide insights into the dynamic behavior of the molecule in various environments, such as in solution or within a biological system. nih.govbiorxiv.org Studies on other fluorinated or acetylated indoles have utilized these techniques to understand their conformational preferences and interactions. biorxiv.orgnih.gov For example, MD simulations have been used to assess the conformational stability of related indole derivatives in biological membranes. However, data specific to 7-acetyl-4-fluoro-1H-indole is not present.

Quantitative Structure-Property Relationship (QSPR) Modeling and Substituent Effects

There are no dedicated Quantitative Structure-Property Relationship (QSPR) models in the literature that specifically include 7-acetyl-4-fluoro-1H-indole to predict its properties. QSPR studies on broader classes of indole derivatives have been conducted to understand how different substituents affect their biological activities or physicochemical properties. mdpi.commdpi.comddg-pharmfac.net

The substituents in 7-acetyl-4-fluoro-1H-indole—the fluorine at position 4 and the acetyl group at position 7—are expected to significantly influence its electronic properties, lipophilicity, and potential biological interactions. The fluorine atom is a weak deactivator for electrophilic aromatic substitution and can enhance metabolic stability, while the acetyl group is a deactivating group and can participate in hydrogen bonding. vulcanchem.comnih.gov A QSPR model would quantify these effects by correlating calculated molecular descriptors (e.g., LogP, polar surface area, dipole moment) with experimental properties, but such a model has not been developed for this specific compound.

Below is a hypothetical table structure that would be used to present data from QSPR studies if it were available.

Table 1: Hypothetical QSPR Data for Indole Derivatives

| Compound | Substituents | Experimental Property (e.g., LogP) | Predicted Property (QSPR Model) |

| Indole | H | 2.14 | 2.10 |

| 4-Fluoro-1H-indole | 4-F | Data not available | Data not available |

| 7-Acetyl-1H-indole | 7-Ac | Data not available | Data not available |

| 7-Acetyl-4-fluoro-1H-indole | 4-F, 7-Ac | Data not available | Data not available |

Derivatization Strategies and Analogue Synthesis Based on 7 Acetyl 4 Fluoro 1h Indole

Modifications of the Acetyl Group

The acetyl group is a versatile functional handle that can be readily transformed into a variety of other chemical moieties, allowing for significant structural diversification.

Synthesis of Aldol (B89426) Condensation Products and Enone Derivatives

The acetyl group's α-protons can be abstracted by a base to form an enolate, which can then undergo an Aldol condensation with an aldehyde. libretexts.orgmagritek.comkhanacademy.org This reaction, often a Claisen-Schmidt condensation when an aromatic aldehyde is used, results in the formation of α,β-unsaturated ketones, also known as enones or chalcones. libretexts.orgmasterorganicchemistry.com For instance, reacting 7-acetyl-4,6-dimethoxy-3-phenylindole with various aryl aldehydes under basic conditions yields the corresponding 7-indolyl chalcones. researchgate.net These enone derivatives are valuable intermediates themselves; for example, they can be oxidized with alkaline hydrogen peroxide to form epoxides, which can then be cyclized. researchgate.netchim.it

Table 1: Examples of Aldol Condensation Reactions

| Aldehyde Reactant | Base/Solvent | Product Type |

|---|---|---|

| Benzaldehyde | NaOH / Ethanol (B145695) | Chalcone (B49325) |

| Substituted Benzaldehydes | KOH / Methanol | Substituted Chalcones |

| Formaldehyde | NaOH / Water | β-Hydroxy Ketone |

Preparation of Oxime, Hydrazone, and Semicarbazone Derivatives

The carbonyl of the acetyl group is susceptible to condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.com This reaction is typically performed by treating the acetylindole with hydroxylamine hydrochloride under alkaline or basic conditions. researchgate.netmdpi.com For example, 3-acetylindoles react with hydroxylamine hydrochloride to yield 1-(1H-indol-3-yl)ethanone oximes. researchgate.net Similarly, hydrazones and semicarbazones can be synthesized by reacting the acetyl group with hydrazines and semicarbazides, respectively. chim.it

Table 2: Common Derivatives of the Acetyl Carbonyl Group

| Reagent | Derivative Class | General Product Structure |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | R-C(=NOH)-CH₃ |

| Hydrazine (B178648) (NH₂NH₂) | Hydrazone | R-C(=NNH₂)-CH₃ |

| Semicarbazide (NH₂NHC(=O)NH₂) | Semicarbazone | R-C(=NNHC(=O)NH₂)-CH₃ |

> R represents the 4-fluoro-1H-indol-7-yl moiety.

Conversion to Carboxylic Acids, Esters, Amides, and other Carbonyl Derivatives